N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen and a hydrazinecarbonyl linker connecting to a 4-methylbenzo[d]thiazole moiety. The structure combines sulfonamide’s pharmacological relevance with the heterocyclic benzo[d]thiazole’s electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N,N-diethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-11-9-14(10-12-15)18(24)21-22-19-20-17-13(3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAQILCZTJMFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps:
Formation of 4-methylbenzo[d]thiazol-2-ylamine: This intermediate can be synthesized by reacting 4-methylbenzothiazole with an appropriate amine source under controlled conditions.
Hydrazinecarbonylation: The 4-methylbenzo[d]thiazol-2-ylamine is then reacted with hydrazine and a carbonyl source to form the hydrazinecarbonyl intermediate.
Sulfonamide Formation: Finally, the hydrazinecarbonyl intermediate is reacted with N,N-diethylbenzenesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound may also interact with enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents on Benzo[d]thiazole
4-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS: 851979-96-9)
- Key Differences : The ethoxy group at the 6-position of the benzothiazole ring replaces the 4-methyl group in the target compound. The sulfonamide nitrogen is dimethylated instead of diethylated.
- Molecular Weight: Both compounds share the same molecular weight (420.5 g/mol) despite substituent differences, indicating similar sizes but distinct polarities . Synthesis: Prepared via hydrazine condensation, similar to methods in , but starting with ethoxy-substituted precursors .
4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS: 851978-64-8)
- Key Differences : Ethoxy substitution at the 4-position of benzothiazole and dimethyl sulfonamide.
- Impact :
Sulfonamide Derivatives with Alternative Heterocycles
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (Compound 82, )
- Key Differences : A thiophene-thiazole hybrid replaces the hydrazinecarbonyl-benzothiazole moiety.
- Impact :
4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (Compound 10b, )
- Key Differences : Incorporates a diazenyl group and a second thiazole ring.
- Impact :
Comparative Data Table
Biological Activity
N,N-Diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure that incorporates a benzenesulfonamide moiety, a hydrazinecarbonyl group, and a methylbenzo[d]thiazole unit. The synthesis typically involves the reaction of 4-methylbenzo[d]thiazole with hydrazine derivatives followed by sulfonamide formation. This multi-step synthesis allows for the introduction of various substituents that can influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that thiazole-bearing compounds had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | Jurkat (Bcl-2) | <10 |
| Compound 14 | A-431 | <20 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring enhances the antimicrobial potency .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anticonvulsant effects. Compounds derived from thiazole have shown significant activity in picrotoxin-induced seizure models, with some analogs providing complete protection against seizures at specific dosages .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, some compounds act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Cell Cycle Arrest : Research indicates that thiazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through interactions with cellular proteins such as Bcl-2 .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : In vitro studies showed that a derivative of this compound significantly inhibited tumor growth in human lung adenocarcinoma cells (A549), with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells .
- Antimicrobial Evaluation : A series of thiazole-based compounds were tested against multiple microbial strains, demonstrating broad-spectrum activity and low toxicity towards human cells .
Q & A
Q. Characterization :
- Spectroscopy : FT-IR confirms carbonyl (C=O, ~1710 cm⁻¹) and N-H (~3269 cm⁻¹) stretches .
- Chromatography : HPLC or TLC monitors reaction progress and purity.
How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
Q. Advanced Computational Analysis
- Density Functional Theory (DFT) :
- Molecular Docking :
- Software : Multiwfn analyzes electron localization function (ELF) and electrostatic potential (ESP) for wavefunction-derived properties .
Table 1 : Key DFT Parameters for the Compound
| Property | Value (DFT) | Experimental (XRD) |
|---|---|---|
| C=O Bond Length (Å) | 1.23 | 1.22 |
| HOMO-LUMO Gap (eV) | 3.8 | N/A |
| Dipole Moment (Debye) | 4.5 | N/A |
What challenges arise in achieving regioselectivity during hydrazinecarbonyl group formation, and how are they mitigated?
Advanced Synthetic Challenges
Regioselectivity issues occur due to competing nucleophilic sites on the benzothiazole core. Strategies include:
- Catalytic Control : Using acetic acid to protonate reactive sites, directing hydrazine attack to the 2-position of the benzothiazole ring .
- Steric Effects : Bulky substituents (e.g., 4-methyl) on the benzothiazole reduce side reactions, improving yields to 85–92% .
- Temperature Optimization : Refluxing in ethanol (4–5 hours) balances reaction rate and selectivity .
How does X-ray crystallography resolve conformational ambiguities in the sulfonamide-thiazole moiety?
Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Torsional Angles : Dihedral angles between the sulfonamide and benzothiazole groups (e.g., 75.3°), indicating non-planar geometry .
- Hydrogen Bonding : Intra-molecular N-H···O=S interactions stabilize the conformation .
- Packing Analysis : Crystallographic data (e.g., space group P2₁/c, Z = 4) show van der Waals interactions dominate lattice stability .
Q. Advanced Pharmacokinetics
- SwissADME Predictions :
- Toxicity : AMES test predictions indicate low mutagenic risk, but hepatotoxicity risks require in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
